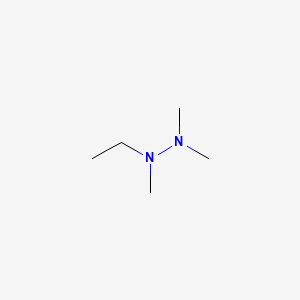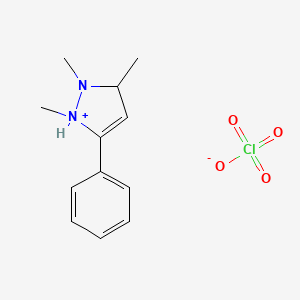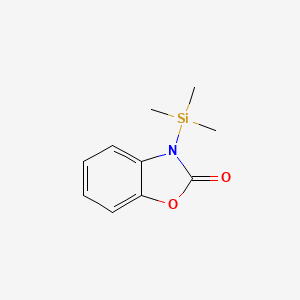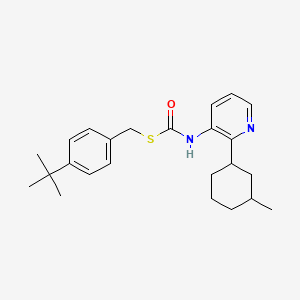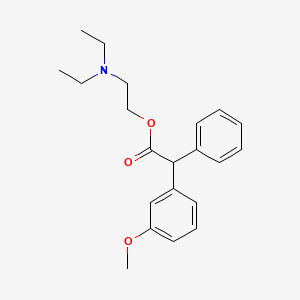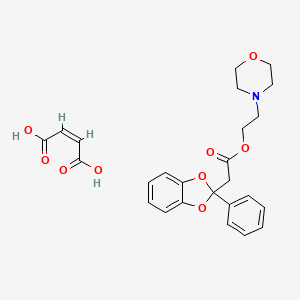
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a morpholinoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate typically involves the esterification of 2-phenyl-1,3-benzodioxole-2-acetic acid with 2-morpholinoethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinoethyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl group are crucial for binding to the active site of enzymes, while the morpholinoethyl ester enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-benzodioxole-2-acetic acid: Lacks the morpholinoethyl ester, resulting in different solubility and bioavailability properties.
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate: Similar structure but without the maleate moiety, affecting its stability and reactivity.
Uniqueness
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is unique due to the presence of both the morpholinoethyl ester and maleate moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility in various applications, making it a valuable target for further research and development.
Properties
CAS No. |
50836-05-0 |
|---|---|
Molecular Formula |
C25H27NO9 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-morpholin-4-ylethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate |
InChI |
InChI=1S/C21H23NO5.C4H4O4/c23-20(25-15-12-22-10-13-24-14-11-22)16-21(17-6-2-1-3-7-17)26-18-8-4-5-9-19(18)27-21;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JFMXOFPOIFRIJN-BTJKTKAUSA-N |
Isomeric SMILES |
C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


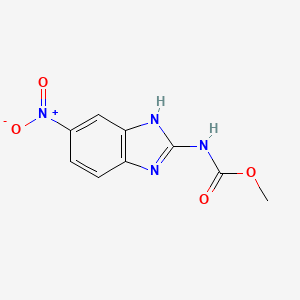
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
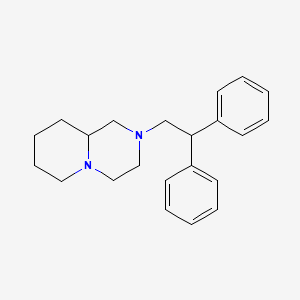
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
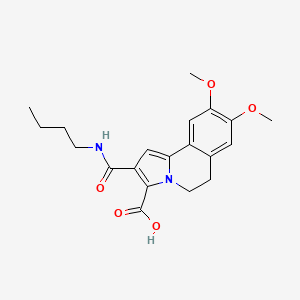
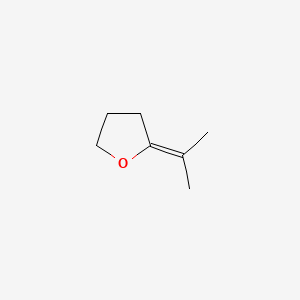
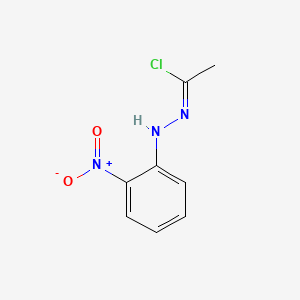
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
